N-Nitrosopiperidine-d10

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

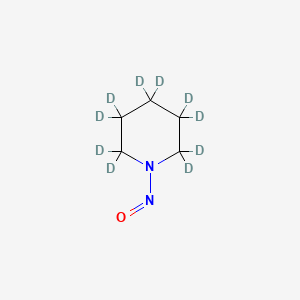

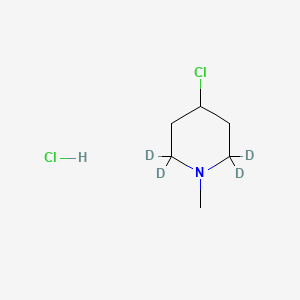

N-Nitrosopiperidine-d10 is a deuterium-labeled version of N-Nitrosopiperidine . It is a stable isotope labeled compound, often used in pharmaceutical testing . The molecular formula is C5D10N2O and the molecular weight is 124.21 .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring with a nitroso group attached . The deuterium atoms are incorporated into the piperidine ring .Physical and Chemical Properties Analysis

This compound is a neat product . It has a molecular weight of 124.21 . The unlabelled compound, N-Nitrosopiperidine, is water-soluble .Aplicaciones Científicas De Investigación

1. Food Processing and Safety

N-Nitrosopiperidine (NPIP) is studied in the context of food processing, particularly in the production of dry fermented sausages. Researchers have investigated the formation of NPIP from precursors like cadaverine and piperidine during sausage production, and the effects of factors like pH, sodium nitrite, and ascorbate on NPIP formation. This research is crucial for ensuring food safety and quality (Mey et al., 2014).

2. Carcinogenicity and Mutagenicity Studies

NPIP's metabolism and potential carcinogenic effects have been extensively studied. Research has focused on its metabolic activation and binding to cellular DNA and proteins, which is critical for understanding its carcinogenic potential. This research is essential for assessing the risk of exposure to NPIP, especially in occupational environments and through dietary sources (Harris et al., 1977).

3. Effects on DNA and RNA Synthesis

Studies have shown that NPIP can influence the synthesis of DNA and RNA in liver tissue, particularly under conditions of deficient nutrition. Understanding these effects is important for comprehending the broader implications of NPIP exposure on cellular functions and health (Sharmanov et al., 1984).

4. Mechanisms of Carcinogenesis

Research on NPIP also includes studying its role in the mechanisms of carcinogenesis. This involves exploring how NPIP interacts with other cellular components and its potential to induce mutations or transform cells, which is vital for understanding how exposure to NPIP can lead to cancer (Zhao et al., 2006).

5. Environmental and Occupational Health

The presence and effects of NPIP in various environments, such as drinking water or in occupational settings, are key areas of study. This research helps in assessing environmental and occupational health risks associated with NPIP, guiding policies and safety standards (Venkatesan et al., 2014).

Mecanismo De Acción

Target of Action

N-Nitrosopiperidine-d10 is the deuterium labeled N-Nitrosopiperidine It’s known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Mode of Action

It’s known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

These results suggest that tissue-specific activation of nitrosamines contributes to tissue-specific tumor formation .

Pharmacokinetics

It’s known that deuteration can affect the pharmacokinetic and metabolic profiles of drugs . Deuteration can potentially enhance the metabolic stability, prolong the half-life, and improve the bioavailability of the drug .

Result of Action

It’s known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Action Environment

It’s known that the storage and transport conditions can affect the stability of the compound .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,6,6-decadeuterio-1-nitrosopiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c8-6-7-4-2-1-3-5-7/h1-5H2/i1D2,2D2,3D2,4D2,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSDONTXWQOZFN-YXALHFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])N=O)([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80730873 |

Source

|

| Record name | 1-Nitroso(~2~H_10_)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80730873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960049-21-2 |

Source

|

| Record name | 1-Nitroso(~2~H_10_)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80730873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}but-2-enenitrile](/img/structure/B588896.png)

![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5](/img/structure/B588899.png)